2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine

Catalog No.
S12351889
CAS No.
M.F
C12H11N3
M. Wt
197.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine

Product Name

2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine

IUPAC Name

2-methyl-3H-benzo[e]benzimidazol-6-amine

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

InChI

InChI=1S/C12H11N3/c1-7-14-11-6-5-8-9(12(11)15-7)3-2-4-10(8)13/h2-6H,13H2,1H3,(H,14,15)

InChI Key

IIHCEIBZMULAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC3=C2C=CC=C3N

2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine is a heterocyclic organic compound characterized by a fused naphthalene and imidazole structure. Its molecular formula is C11H10N2C_{11}H_{10}N_{2}, and it possesses a molar mass of approximately 178.21 g/mol. The compound features a methyl group at the 2-position of the naphthalene ring and an amino group at the 6-position of the imidazole moiety, contributing to its unique chemical properties. This structural arrangement allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine can be attributed to the presence of the amino group, which can participate in nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The amino group can react with electrophiles, leading to the formation of substituted derivatives.
  • Acylation: The amine can undergo acylation reactions to form amides.
  • Cyclization: Under certain conditions, this compound can participate in cyclization reactions to form more complex structures.

These reactions highlight the versatility of 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine in synthetic organic chemistry.

Research indicates that 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine exhibits various biological activities. It has been studied for its potential as:

  • Anticancer Agent: Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines.
  • Antimicrobial Activity: It has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, which could have implications in drug design.

These biological activities make it a candidate for further research in pharmacology and medicinal chemistry.

The synthesis of 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine can be approached through several methods:

  • Condensation Reactions: A common method involves the condensation of naphthalene derivatives with imidazole under acidic or basic conditions.
  • Cyclization Techniques: Utilizing cyclization strategies with appropriate precursors allows for the formation of the fused ring system.
  • Functional Group Transformations: Starting from simpler amines or naphthalenes, functional group transformations can yield the target compound.

Each method offers distinct advantages and may be selected based on desired yield and purity.

2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may be developed into therapeutic agents for cancer treatment or infection control.
  • Material Science: Its unique structure could be useful in developing new materials with specific electronic or optical properties.
  • Chemical Research: As a building block, it can serve as a precursor for synthesizing more complex organic molecules.

Interaction studies involving 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine focus on its binding affinity with various biological targets:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can reveal mechanisms of action and potential therapeutic uses.
  • Receptor Interaction: Studies may explore its role as a ligand for receptors involved in signaling pathways relevant to disease states.

Understanding these interactions is crucial for advancing its application in drug development.

Several compounds share structural similarities with 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaNotable Features
1H-Imidazo[4,5-b]pyridin-2-aminesC8H8N4C_{8}H_{8}N_{4}Different heterocyclic structure; potential neuroactivity
2-AminoquinolineC9H8N2C_{9}H_{8}N_{2}Contains a quinoline moiety; known for antimalarial properties
3-MethylindoleC9H9NC_{9}H_{9}NIndole structure; studied for its role in biological systems

While these compounds share some structural characteristics, 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine stands out due to its unique fused ring system and specific biological activities. Its distinct structure allows it to interact differently within biological systems compared to its analogs.

Condensation reactions represent a foundational methodology for constructing the naphthoimidazole core. A prominent example involves the acid-catalyzed cyclization of 2,3-diaminonaphthalene with carboxylic acid derivatives. For instance, formazylglyoxylic acids undergo condensation with 2,3-diaminonaphthalene, eliminating formic acid to yield 1,5-diaryl-3-[2-(naphtho[2,3-d]imidazol-2-yl)]formazans. This reaction typically proceeds in polar aprotic solvents (e.g., DMF) under reflux conditions, with yields influenced by the electronic nature of the substituents on the carboxylic acid.

Table 1: Yield Comparison for Acid Derivatives in Condensation Reactions

Carboxylic Acid DerivativeSolventTemperature (°C)Yield (%)
Formazylglyoxylic acidDMF12068
Phenylglyoxylic acidEthanol8052
Nitro-substituted acidAcetonitrile10045

The mechanism involves initial protonation of the carboxylic acid, followed by nucleophilic attack by the diamine, culminating in cyclodehydration. This method’s versatility allows for the introduction of aryl groups at the 1- and 5-positions, though steric hindrance from bulky substituents can reduce yields.

One-Pot Modular Oxidation-Condensation Strategies

Recent advances emphasize streamlined one-pot syntheses. A cobalt-catalyzed three-component electrophilic C–H amination/cyclization cascade exemplifies this approach. Utilizing paraformaldehyde as a one-carbon synthon and picolinamide as a traceless directing group, this method constructs the naphthoimidazole scaffold in a single step. Hexafluoroisopropanol (HFIP) serves dual roles as solvent and catalyst, enhancing reaction efficiency by stabilizing intermediates through hydrogen bonding.

Reaction Conditions:

  • Catalyst: Co(II) acetate (10 mol%)
  • Solvent: HFIP
  • Temperature: 80°C
  • Yield: 72–85%

This strategy eliminates the need for pre-functionalized substrates, offering superior atom economy compared to stepwise protocols. The directing group’s removal during cyclization simplifies purification, making it advantageous for large-scale synthesis.

Cyclocondensation Techniques with α-Diazoacyl Azirines

While cyclocondensation using α-diazoacyl azirines remains underexplored for this specific compound, analogous methods in benzimidazole synthesis suggest potential pathways. Diazo compounds can undergo [2+1] cycloaddition with azirines, forming fused imidazole rings under transition metal catalysis. For example, copper-catalyzed reactions of α-diazoesters with azirines yield bicyclic imidazoles, though adaptations for naphthalene-based systems would require careful optimization of steric and electronic parameters.

Generalized conditions might include:

  • Catalyst: Cu(OTf)₂ (5 mol%)
  • Solvent: Dichloroethane
  • Temperature: 60°C

Such methods could enable the introduction of exocyclic amines at the 6-position, though empirical validation is necessary to ascertain feasibility.

Post-Synthetic Functionalization via Cross-Coupling Reactions

Post-synthetic modification via cross-coupling reactions expands the structural diversity of naphthoimidazole derivatives. While direct examples are absent from the literature, analogous Suzuki-Miyaura and Buchwald-Hartwig couplings on related heterocycles suggest viable routes. For instance, palladium-catalyzed arylation at the 2-methyl position could install aryl or heteroaryl groups, enhancing π-stacking interactions in target binding.

Hypothetical Reaction Scheme:

  • Suzuki Coupling:
    • Substrate: 2-Bromo-naphthoimidazole
    • Reagents: Arylboronic acid, Pd(PPh₃)₄, K₂CO₃
    • Solvent: Dioxane/H₂O
  • Buchwald-Hartwig Amination:
    • Substrate: 6-Chloro-naphthoimidazole
    • Reagents: Amine, Pd₂(dba)₃, Xantphos
    • Solvent: Toluene

These methods would facilitate the introduction of pharmacophores, tailoring derivatives for specific biological targets.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

197.095297364 g/mol

Monoisotopic Mass

197.095297364 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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